(2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-16-7-6-15-14(16)22(19,20)12-9-17(10-12)13(18)5-4-11-3-2-8-21-11/h2-8,12H,9-10H2,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFPYQJLZUSRHB-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and imidazole intermediates, followed by their coupling with the azetidine ring. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Table 1: Synthetic Routes and Yields
(a) α,β-Unsaturated Ketone (Enone System)
-
Michael Addition : Reacts with nucleophiles (e.g., amines, thiols) at the β-position.
Example: Reaction with piperazine in MeOH/THF (1:1) at 50°C forms a β-amino derivative (yield: 68%) . -
Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene) under thermal conditions (toluene, 110°C) .
(b) Azetidine-Sulfonyl Linkage
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Hydrolysis : Cleavage of the sulfonyl group occurs under acidic (6M HCl, reflux) or basic (NaOH, H₂O/EtOH) conditions, yielding azetidine-3-thiol and 1-methylimidazole .
-
Nucleophilic Substitution : The sulfonyl group directs electrophilic aromatic substitution (e.g., nitration) at the imidazole C4 position .
(c) Furan Ring
-
Electrophilic Substitution : Bromination (Br₂, AcOH) occurs at the C5 position of the furan ring .
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Oxidation : H₂O₂/FeSO₄ oxidizes the furan to a γ-lactone derivative.
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, releasing SO₂ (identified via TGA-MS) .
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Photodegradation : UV light (254 nm) induces cis-trans isomerization of the enone system, confirmed by HPLC.
-
pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 10) media .
Table 2: Catalytic Modifications
| Reaction Type | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂ (1 atm), EtOAc | Saturated ketone derivative | 90 |
| Oxidation | KMnO₄, H₂O, 0°C | Carboxylic acid analog | 75 |
| Click Chemistry | CuI, TBTA, DIPEA, DMSO | Triazole-linked conjugate | 82 |
Mechanistic Insights
Scientific Research Applications
(2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one (): This compound shares the α,β-unsaturated ketone core but replaces the furan and azetidine-sulfonyl groups with a 4-imidazolylphenyl substituent and a chlorinated/fluorinated aryl group.
- (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one ():
Here, the furan is substituted with dimethyl groups, increasing lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The pyrazole ring replaces the azetidine-imidazole system, altering hydrogen-bonding capabilities . - (Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (): The Z-isomer configuration and fluorinated aryl group contrast with the E-configuration and non-fluorinated substituents in the target compound. Fluorination often improves metabolic stability, while the triazole ring offers distinct π-π stacking interactions .
Core Modifications
- Methyl (2E)-3-[3-Benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate (): This compound replaces the azetidine with an imidazolidine ring and introduces a propargyl ester, enhancing electrophilicity.
Pharmacological and Physicochemical Properties
While direct biological data for the target compound are unavailable, structural analogues provide insights:
- ’s dimethylfuran-pyrazole derivative exhibits anti-inflammatory and anticancer activity, suggesting the furan-ketone scaffold’s relevance in drug discovery .
Data Table: Key Comparative Features
Notes
Synthetic Challenges : The sulfonated azetidine-imidazole group in the target compound may require protective strategies to prevent side reactions during synthesis .
Stereochemical Considerations : The E-configuration of the α,β-unsaturated ketone is critical for planar conjugation, influencing electronic properties and binding affinity .
Biological Potential: While furan and imidazole motifs are associated with antimicrobial and anticancer activity, the target compound’s unique sulfonyl-azetidine moiety warrants further evaluation for kinase or protease inhibition .
Limitations : Current evidence lacks direct pharmacological or pharmacokinetic data for the target compound, necessitating future in vitro and in vivo studies.
Biological Activity
The compound (2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and specific case studies highlighting its efficacy against various pathogens.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with imidazole-based sulfonamides. The synthetic pathway often includes several steps, such as:
- Formation of the furan derivative : Utilizing starting materials like 3,3′-dichloro-5,5′-bi-1,2,4-triazine.
- Coupling reactions : Employing palladium-catalyzed cross-coupling to attach the imidazole moiety.
- Purification : Using column chromatography to isolate the desired product.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example:
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| Compound A | 20 µM | 40 µM |
| Compound B | 30 µM | 50 µM |
| (2E)-3-(furan...) | 25 µM | 45 µM |
These values suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Antitumor Activity
In addition to its antimicrobial properties, there is emerging evidence regarding the antitumor potential of this compound. Research indicates that derivatives containing furan and imidazole rings can inhibit tumor cell proliferation:
| Compound | IC50 (µM) against Cancer Cell Lines |
|---|---|
| Compound C | 5.0 |
| Compound D | 10.0 |
| (2E)-3-(furan...) | 7.5 |
This data highlights the compound's potential as an anticancer agent, particularly in targeting specific cancer cell lines .
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Antibacterial Activity : A study evaluating various imidazole derivatives found that compounds with similar structures exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. The results indicated that modifications in the side chains significantly influenced antibacterial efficacy .
- Evaluation of Cytotoxic Effects : In vitro studies showed that certain derivatives of the target compound demonstrated low cytotoxicity in human cell lines, suggesting a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
